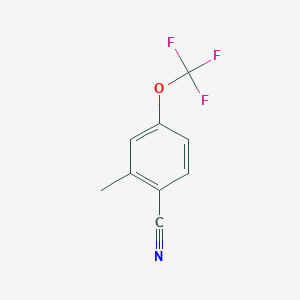

2-Methyl-4-(trifluoromethoxy)benzonitrile

描述

Contextual Significance of Benzonitriles in Organic Synthesis and Diverse Chemical Fields

Benzonitriles, a class of aromatic organic compounds featuring a cyano (-CN) group attached to a benzene (B151609) ring, are cornerstones of organic synthesis. atamankimya.com The nitrile group is a highly versatile functional group, serving as a precursor to a wide array of other functionalities, including amines, amides, carboxylic acids, and ketones. This reactivity makes benzonitriles valuable intermediates in the production of numerous commercial products. atamankimya.comontosight.ai

In the pharmaceutical industry, the benzonitrile (B105546) moiety is a recognized pharmacophore found in various therapeutic agents. nih.gov Substituted benzonitriles are integral to the structure of drugs developed as aromatase inhibitors for cancer therapy and for treating mood disorders. nih.gov Beyond pharmaceuticals, these compounds are crucial in the synthesis of dyes, agrochemicals, and advanced materials such as specialty resins. atamankimya.commedcraveonline.com Their utility also extends to their use as specialized solvents for certain organic reactions and polymers. atamankimya.comwikipedia.org The industrial production of benzonitrile is often achieved through the ammoxidation of toluene (B28343), highlighting its large-scale importance. medcraveonline.comwikipedia.org

Importance of Fluorinated Organic Molecules, particularly Trifluoromethoxy-Substituted Aromatic Systems, in Chemical Sciences

The introduction of fluorine into organic molecules is a powerful strategy in modern chemistry, particularly in drug discovery and materials science. bohrium.comtandfonline.com The unique properties of fluorine—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and biological characteristics. tandfonline.commdpi.com

The trifluoromethoxy group (-OCF3) is of particular importance. mdpi.com It is one of the most lipophilic substituents used in medicinal chemistry, a property that can enhance a drug candidate's ability to cross cell membranes and improve its bioavailability. mdpi.comresearchgate.net Furthermore, the -OCF3 group is metabolically stable and possesses strong electron-withdrawing properties, which can modulate the reactivity of the aromatic ring and improve binding affinity to biological targets. bohrium.commdpi.com This combination of enhanced metabolic stability, favorable lipophilicity, and unique electronic characteristics makes trifluoromethoxy-substituted aromatic compounds highly promising in the development of new pharmaceuticals and agrochemicals. mdpi.comresearchgate.netchemimpex.com

Structural Features and Research Relevance of 2-Methyl-4-(trifluoromethoxy)benzonitrile within the Class of Substituted Benzonitriles

This compound is an aromatic compound distinguished by a specific substitution pattern on the benzonitrile core. Its structure incorporates three key functional groups:

A nitrile group (-CN) , which provides a reactive site for further chemical transformations.

A methyl group (-CH3) at the ortho position (position 2), which can influence the molecule's steric profile and electronic properties.

A trifluoromethoxy group (-OCF3) at the para position (position 4), which imparts the benefits of fluorination, such as increased lipophilicity and metabolic stability. mdpi.com

The strategic placement of these groups makes this compound a highly valuable intermediate. It combines the synthetic versatility of the benzonitrile functional group with the property-enhancing effects of the trifluoromethoxy substituent. This unique combination makes it an attractive starting material for researchers aiming to synthesize complex target molecules with precisely controlled pharmacological or material properties.

| Property | Value |

|---|---|

| CAS Number | 261951-92-2 chemsrc.com |

| Molecular Formula | C9H6F3NO |

| Molecular Weight | 201.15 g/mol |

| Appearance | Pale-yellow to Yellow-brown Solid sigmaaldrich.com |

| Purity | Typically ≥95-98% chemsrc.comsigmaaldrich.com |

Overview of Academic Research Avenues for this Chemical Compound and its Derivatives

The primary research application for this compound is as a specialized building block or intermediate in multi-step organic synthesis. fishersci.ca Academic and industrial research efforts utilizing this compound and its derivatives are focused on several key areas:

Pharmaceutical Development: Given the prevalence of both the benzonitrile and trifluoromethoxy groups in bioactive molecules, this compound is a logical precursor for the synthesis of new drug candidates. nih.govmdpi.com Research may focus on incorporating this scaffold into molecules targeting a wide range of diseases.

Agrochemical Synthesis: The trifluoromethoxy group is a key feature in many modern pesticides and herbicides. mdpi.comchemimpex.com Researchers explore derivatives of this compound for the development of new crop protection agents with enhanced efficacy and stability.

Materials Science: Fluorinated aromatic nitriles are used in the creation of high-performance materials. chemimpex.com Derivatives of this compound could be investigated for applications in synthesizing thermally stable polymers, liquid crystals, or materials for organic light-emitting diodes (OLEDs). ossila.com

Methodology Development: The compound can serve as a substrate in the development of new synthetic methodologies, particularly reactions involving C-N bond formation, C-O coupling, or transformations of the nitrile group. acs.org

In essence, the research value of this compound lies in its potential to provide a streamlined pathway to more complex, highly functionalized molecules of significant interest in medicinal, agricultural, and materials chemistry.

Structure

3D Structure

属性

IUPAC Name |

2-methyl-4-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c1-6-4-8(14-9(10,11)12)3-2-7(6)5-13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRRKTDVMVDQTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379587 | |

| Record name | 2-methyl-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-92-2 | |

| Record name | 2-Methyl-4-(trifluoromethoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-methyl-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2 Methyl 4 Trifluoromethoxy Benzonitrile

Reactivity Profile of the Nitrile (-CN) Functional Group

The carbon-nitrogen triple bond in the nitrile group is strong and polarized, with the more electronegative nitrogen atom drawing electron density from the carbon. libretexts.orgebsco.com This polarization results in an electrophilic carbon atom, which is the primary site for nucleophilic attack. Resonance structures can be drawn that place a positive charge on the carbon, highlighting its electrophilic character. libretexts.orglibretexts.org Reactions of nitriles often bear resemblance to those of carbonyl compounds, as both feature a polarized pi system and an electrophilic carbon. libretexts.org

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction pathway for nitriles. The electrophilic carbon of the nitrile group is susceptible to attack by a wide range of nucleophiles. libretexts.org This initial addition breaks one of the pi bonds and results in the formation of an intermediate imine anion, which can then undergo further reactions. libretexts.orglibretexts.org

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to the nitrile carbon. chemistrysteps.com This reaction is a valuable method for the synthesis of ketones. The initial addition of the organometallic reagent forms an imine salt, which is subsequently hydrolyzed in an acidic workup to yield the corresponding ketone. libretexts.orgchemistrysteps.com For 2-methyl-4-(trifluoromethoxy)benzonitrile, this reaction would provide a route to various substituted ketones.

The presence of electron-withdrawing groups, such as the trifluoromethoxy group, can enhance the electrophilicity of the nitrile carbon, potentially increasing its reactivity towards nucleophiles. nih.govsemanticscholar.org Conversely, the electron-donating methyl group may slightly decrease this reactivity.

Table 1: Examples of Nucleophilic Addition Reactions to Nitriles

| Nucleophile | Reagent Example | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Organometallic | Grignard (R-MgX) | Imine salt | Ketone | libretexts.orgchemistrysteps.com |

| Hydride | LiAlH₄ | Imine anion | Primary Amine | libretexts.orglibretexts.org |

Hydrolysis Pathways to Amides and Carboxylic Acids

Nitriles can be hydrolyzed to primary amides and subsequently to carboxylic acids under either acidic or basic conditions. libretexts.orgweebly.com This transformation is a cornerstone of nitrile chemistry, providing a synthetic route from alkyl halides or other precursors to carboxylic acids with an additional carbon atom. lumenlearning.com

In acid-catalyzed hydrolysis , the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon atom. A weak nucleophile, such as water, can then attack the carbon. chemistrysteps.comlumenlearning.com A series of proton transfers leads to an intermediate imidic acid, which then tautomerizes to the more stable amide. chemistrysteps.com Under forcing conditions (e.g., prolonged heating), the amide can undergo further hydrolysis to yield the carboxylic acid and an ammonium (B1175870) ion. libretexts.orgebsco.com

Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon. libretexts.orgchemistrysteps.com This forms an intermediate that, after protonation by water, also yields an imidic acid, which tautomerizes to the amide. chemistrysteps.comweebly.com Similar to the acidic pathway, the amide can be further hydrolyzed to a carboxylate salt upon heating, which is then protonated in an acidic workup to give the carboxylic acid. chemistrysteps.com

For this compound, hydrolysis would yield 2-methyl-4-(trifluoromethoxy)benzamide (B2374334) and subsequently 2-methyl-4-(trifluoromethoxy)benzoic acid.

Reduction Reactions to Amines and Other Nitrogen-Containing Functional Groups

The nitrile group can be reduced to a primary amine using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation. libretexts.orglibretexts.org The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile. This is followed by a second hydride addition to the intermediate imine anion. libretexts.orgchemistrysteps.com An aqueous workup then protonates the resulting dianion to afford the primary amine. libretexts.orglibretexts.org

Catalytic hydrogenation, using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium, platinum, or Raney nickel, is another widely used method for the reduction of nitriles to primary amines. google.com

Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can be used to achieve partial reduction of nitriles to aldehydes, although this often requires careful control of reaction conditions to avoid over-reduction. The reaction proceeds through an imine intermediate which is hydrolyzed upon workup. chemistrysteps.com

Applying these methods to this compound would produce 2-methyl-4-(trifluoromethoxy)benzylamine.

Table 2: Common Reducing Agents for Nitriles and Their Products

| Reagent | Product | Notes | Reference |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Primary Amine | Powerful, non-selective reducing agent. | libretexts.orglibretexts.orgchemistrysteps.com |

| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | Primary Amine | Widely used industrial method. | google.com |

Cycloaddition Reactions (e.g., [3+2] with Azides, [4+2] with Dienes, [2+2+2] with Alkynes)

The carbon-nitrogen triple bond of nitriles can participate as a dipolarophile or dienophile in cycloaddition reactions, leading to the formation of heterocyclic rings.

A prominent example is the [3+2] cycloaddition (a type of 1,3-dipolar cycloaddition) between a nitrile and an organic azide (B81097) to form a tetrazole ring. wikipedia.org This reaction is often catalyzed by a Lewis acid. Similarly, nitriles can react with other 1,3-dipoles like nitrile oxides to yield five-membered heterocycles. wikipedia.org

While less common, nitriles can also act as dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions) with electron-rich dienes, though this typically requires high temperatures or activation of the nitrile group. nih.gov

Transition metal-catalyzed [2+2+2] cycloaddition of nitriles with two molecules of an alkyne is a powerful method for the synthesis of substituted pyridines. snnu.edu.cn Catalysts based on cobalt, rhodium, and nickel are often employed. Another variation is the cyclotrimerization of benzonitriles themselves to form 1,3,5-triazines, which can be catalyzed by systems like titanium chlorido complexes with magnesium. researchgate.net

Inter- and Intramolecular Alkyne Insertion Reactions

Transition metal catalysts can mediate the insertion of alkynes into the C-CN bond of nitriles. snnu.edu.cn This can occur through an oxidative addition of the C-CN bond to a low-valent metal center, generating an organometallic intermediate. Subsequent insertion of an alkyne and reductive elimination can lead to the formation of new ring systems, such as quinolines or other nitrogen-containing heterocycles. snnu.edu.cn These reactions provide synthetically valuable pathways to complex molecules from simpler starting materials. The specific outcome of the reaction is highly dependent on the catalyst, substrate, and reaction conditions. researchgate.net

Role as a Directing Group in C-H Bond Functionalization

The nitrile group can function as a directing group in transition-metal-catalyzed C-H bond functionalization reactions. researchgate.net Due to its ability to coordinate to a metal center, the nitrile group can direct the catalyst to functionalize a specific C-H bond, typically at the ortho position of the benzene (B151609) ring. researchgate.net This strategy allows for the regioselective introduction of various functional groups, such as alkyl, aryl, or olefinic moieties, onto the aromatic ring.

Catalysts based on palladium, ruthenium, and rhodium have been extensively used for nitrile-directed C-H functionalization. researchgate.net This methodology provides an efficient and atom-economical approach to the synthesis of substituted aromatic compounds. For this compound, the nitrile group could direct functionalization to the C3 or C5 positions of the benzene ring, although the existing methyl group at C2 would likely exert a significant steric influence on the regioselectivity. Recent developments have also explored nitrile-based templates for achieving meta-selective C-H functionalization. acs.orgnih.govnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Methyl-4-(trifluoromethoxy)benzamide |

| 2-Methyl-4-(trifluoromethoxy)benzoic acid |

| 2-Methyl-4-(trifluoromethoxy)benzylamine |

| Lithium aluminum hydride |

Participation as a Radical Acceptor in Radical Cascade Strategies

The cyano group is a valuable and versatile functional moiety in organic synthesis, capable of acting as a radical acceptor in cascade reactions. rsc.orgrsc.org These reactions provide an efficient means to construct complex carbocyclic and heterocyclic structures by forming multiple chemical bonds in a single operation. rsc.org In the context of this compound, the nitrile group can participate in such transformations.

Radical cascade reactions are initiated by the generation of a radical species, which then undergoes a series of intramolecular and/or intermolecular addition steps. The nitrile group can serve as a terminal acceptor in these sequences. rsc.org The process typically involves the initial addition of a radical to one of the π-bonds of the cyano group, leading to the formation of a vinyl radical intermediate. This intermediate can then be trapped or participate in further cyclization or addition steps, ultimately leading to the formation of nitrogen-containing heterocycles. rsc.org

The general mechanism can be summarized as follows:

Radical Generation: A radical is formed from a suitable precursor.

Initiation/Propagation: The radical adds to a π-system within the molecule or an external reaction partner.

Cascade: A sequence of cyclization and/or addition events occurs.

Termination: The nitrile group acts as a radical acceptor, undergoing addition to form a new radical intermediate.

Final Product Formation: The resulting intermediate is converted to the final stable product, often through quenching or rearrangement.

For this compound, its participation in such a cascade would be influenced by the electronic nature of the aromatic ring. The strongly deactivating trifluoromethoxy group and the moderately deactivating nitrile group reduce the electron density of the aromatic system, which can influence the reactivity of the nitrile group towards radical addition. While specific studies on this exact molecule are not prevalent, the general reactivity of benzonitriles in radical cascades suggests its potential for constructing complex molecular architectures. nih.govacs.org

Oxidative Decyanation Processes

Oxidative decyanation is a synthetic transformation that converts a nitrile into a ketone or other carbonyl-containing functional group by replacing the cyano group with an oxygen atom. This process is particularly useful for secondary nitriles, where the carbon atom bearing the cyano group is also attached to another carbon and a hydrogen atom. documentsdelivered.com For aromatic nitriles like this compound, this transformation would involve the conversion of the C-CN bond to a C=O bond, yielding the corresponding benzophenone (B1666685) derivative if an aryl group were installed at the benzylic position, or a benzoic acid derivative under different conditions.

A general pathway for the oxidative decyanation of secondary nitriles involves the formation of an α-hydroperoxynitrile intermediate. documentsdelivered.com The mechanism proceeds as follows:

Anion Formation: A strong base deprotonates the carbon alpha to the nitrile group, forming a nitrile anion.

Oxygenation: The anion is trapped by molecular oxygen to form an α-hydroperoxynitrile.

Reduction: The hydroperoxy intermediate is reduced to a cyanohydrin.

Conversion to Ketone: The cyanohydrin is then treated with a base (like sodium hydroxide) to eliminate the cyanide ion and form the ketone. documentsdelivered.com

While this specific pathway is established for secondary alkyl nitriles, the direct oxidative decyanation of aromatic nitriles to ketones or acids is less common than reductive decyanation (removal of the -CN group) or hydrolysis to carboxylic acids. nih.govrsc.org However, the transformation remains a potential, albeit challenging, pathway for functionalizing the carbon atom of the nitrile group.

Reactivity of the Trifluoromethoxy (-OCF3) Substituent

Electronic Effects on Aromatic Ring Reactivity and Electron Distribution

The trifluoromethoxy (-OCF3) group is a powerful modulator of aromatic ring electronics, significantly influencing the reactivity of this compound. It is often referred to as a "pseudo-halogen" due to its strong electron-withdrawing nature and lipophilicity, which are comparable to or greater than those of halogens. nih.gov

The electronic influence of the -OCF3 group is a combination of two opposing effects:

Inductive Effect (σ-withdrawal): The three highly electronegative fluorine atoms strongly pull electron density away from the oxygen atom and, subsequently, from the aromatic ring through the sigma bond network. This is the dominant effect and results in the group being strongly deactivating towards electrophilic aromatic substitution. reddit.com

Resonance Effect (π-donation): The oxygen atom possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. However, the potent inductive pull of the -CF3 moiety significantly reduces the electron-donating ability of the oxygen, making this effect much weaker compared to that of a methoxy (B1213986) (-OCH3) group. nih.govreddit.com

The net result is that the -OCF3 group is a strong deactivating group with weak ortho, para-directing character for electrophilic substitution, although substitution is generally disfavored. For nucleophilic aromatic substitution, its strong electron-withdrawing nature activates the ring. mdpi.com In this compound, the -OCF3 group, along with the -CN group, renders the aromatic ring highly electron-deficient.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| -OCF3 | Strongly withdrawing | Weakly donating | Strongly deactivating |

| -CN | Withdrawing | Withdrawing | Deactivating |

| -CH3 | Weakly donating | N/A | Weakly activating |

Participation in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a key reaction for aromatic compounds bearing potent electron-withdrawing groups. science.gov The reaction involves the attack of a nucleophile on the aromatic ring, followed by the departure of a leaving group. The presence of the strongly electron-withdrawing trifluoromethoxy group at the para-position significantly activates the aromatic ring of this compound towards such reactions.

For an SNAr reaction to occur, a suitable leaving group (typically a halide) must be present on the ring, usually ortho or para to a strong electron-withdrawing group. The -OCF3 group itself is not a typical leaving group. Instead, it acts as an activating group. If a leaving group were present at the C2 (ortho) or C3/C5 (meta) positions, the -OCF3 group would facilitate nucleophilic attack by stabilizing the negative charge of the intermediate Meisenheimer complex through its powerful inductive effect.

The activating strength of substituents for SNAr generally follows their ability to withdraw electrons. Therefore, both the -OCF3 and -CN groups contribute to making the aromatic ring susceptible to nucleophilic attack, should a viable leaving group be present on the molecule. beilstein-journals.orgnih.gov

Reactivity of the Methyl (-CH3) Substituent

Oxidation Reactions (e.g., to Carboxylic Acid)

The methyl group attached to the aromatic ring is susceptible to oxidation, provided it has at least one benzylic hydrogen, which is the case for the -CH3 group. khanacademy.org This is a common and synthetically useful transformation that converts the alkyl side chain into a carboxylic acid group. organic-chemistry.org

The oxidation of the methyl group on this compound to the corresponding carboxylic acid, 4-(trifluoromethoxy)isophthalonitrile, can be achieved using strong oxidizing agents. youtube.com

Typical Reagents and Conditions for Benzylic Oxidation:

| Oxidizing Agent | Typical Conditions |

| Potassium Permanganate (B83412) (KMnO4) | Basic solution, heat, followed by acidic workup |

| Chromic Acid (H2CrO4) or Sodium Dichromate (Na2Cr2O7) | Sulfuric acid, heat |

| Molecular Oxygen (O2) | With catalysts (e.g., Co(OAc)2/NaBr), heat |

The reaction mechanism involves the initial abstraction of a benzylic hydrogen to form a benzylic radical, which is stabilized by the aromatic ring. This radical is then further oxidized. The presence of the electron-withdrawing -CN and -OCF3 groups on the ring can make the benzylic C-H bonds stronger and the ring less susceptible to oxidation, potentially requiring harsher reaction conditions compared to the oxidation of toluene (B28343) itself. youtube.com Nevertheless, this transformation provides a direct route to the corresponding benzoic acid derivative.

Side-Chain Functionalization and Derivatization Strategies

The presence of the methyl and cyano groups on the aromatic ring of this compound offers several avenues for selective functionalization and derivatization. These transformations allow for the synthesis of a variety of derivatives with modified properties and potential applications.

The methyl group, being at a benzylic position, is susceptible to radical reactions. chemistrysteps.comlibretexts.org A common strategy for its functionalization is side-chain bromination using N-bromosuccinimide (NBS) under radical initiation conditions, such as with light or a radical initiator. libretexts.orggoogle.comgoogle.com This reaction would yield 2-(bromomethyl)-4-(trifluoromethoxy)benzonitrile, a versatile intermediate for further nucleophilic substitutions.

Another potential transformation of the methyl group is its oxidation to a carboxylic acid. chemistrysteps.comlibretexts.org Strong oxidizing agents like potassium permanganate (KMnO4) can convert the methyl group into a carboxyl group, a reaction that typically requires at least one benzylic hydrogen. chemistrysteps.com This would transform the electron-donating methyl group into a strongly electron-withdrawing carboxyl group, significantly altering the electronic properties of the aromatic ring.

The cyano group is also a versatile handle for derivatization. It can undergo hydrolysis under acidic or basic conditions to yield either an amide or a carboxylic acid. researchgate.netlumenlearning.comchemistrysteps.comstackexchange.com Controlled hydrolysis, for instance, can selectively produce 2-methyl-4-(trifluoromethoxy)benzamide. researchgate.netstackexchange.com More vigorous hydrolysis conditions would lead to the formation of 2-methyl-4-(trifluoromethoxy)benzoic acid. chemistrysteps.com

Furthermore, the cyano group can be reduced to a primary amine. google.comnih.govresearchgate.netncert.nic.in Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly employed for this transformation, yielding [2-(aminomethyl)-4-(trifluoromethoxy)phenyl]methanamine. google.comncert.nic.in

| Functional Group | Reaction Type | Typical Reagents | Product |

|---|---|---|---|

| Methyl | Radical Bromination | N-Bromosuccinimide (NBS), light/initiator | 2-(Bromomethyl)-4-(trifluoromethoxy)benzonitrile |

| Methyl | Oxidation | Potassium permanganate (KMnO4) | 4-(Trifluoromethoxy)-2-cyanobenzoic acid |

| Cyano | Partial Hydrolysis | Acid or base, controlled conditions | 2-Methyl-4-(trifluoromethoxy)benzamide |

| Cyano | Full Hydrolysis | Strong acid or base, heat | 2-Methyl-4-(trifluoromethoxy)benzoic acid |

| Cyano | Reduction | Lithium aluminum hydride (LiAlH4) or H2/catalyst | [2-Methyl-4-(trifluoromethoxy)phenyl]methanamine |

Synergistic Effects of Multiple Substituents on Aromatic Reactivity and Functional Group Interconversions

The reactivity of the aromatic ring in this compound is a consequence of the combined electronic effects of the methyl, trifluoromethoxy, and cyano substituents. Their positions relative to each other lead to a complex pattern of activation and deactivation across the ring, influencing the feasibility and outcome of further chemical transformations.

The electronic nature of each substituent plays a crucial role in modulating the electron density of the benzene ring. The methyl group is a weak electron-donating group, primarily through an inductive effect and hyperconjugation. The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which is transmitted through both inductive and resonance effects. The cyano group is also a potent electron-withdrawing group through both inductive and resonance effects. wikipedia.org

The synergistic effect of these groups can be qualitatively understood by considering their Hammett constants, which quantify the electron-donating or electron-withdrawing nature of a substituent. wikipedia.orgscience.gov The trifluoromethoxy and cyano groups have positive Hammett constants, indicating their electron-withdrawing character, while the methyl group has a negative Hammett constant, signifying its electron-donating nature.

| Substituent | Hammett Constant (σp) | Effect on Ring Electron Density |

|---|---|---|

| -CH3 | -0.17 | Electron-donating (activating) |

| -OCF3 | +0.35 | Electron-withdrawing (deactivating) |

| -CN | +0.66 | Electron-withdrawing (deactivating) |

The substitution pattern on the benzene ring directs the regiochemistry of subsequent electrophilic aromatic substitution reactions. The methyl group is an ortho, para-director, while the trifluoromethoxy and cyano groups are meta-directors. The combined influence of these groups will determine the position of any new substituent. Given the strong deactivating nature of the trifluoromethoxy and cyano groups, electrophilic substitution on this ring would be challenging. However, if a reaction were to occur, the directing effects would be competitive.

Stereochemical control becomes relevant in reactions involving the benzylic position of the methyl group, particularly if a chiral center is introduced. For instance, if the methyl group is functionalized to a prochiral center, subsequent reactions could be designed to proceed with stereoselectivity. Studies on enzymatic reactions of chiral toluene have demonstrated that reactions at the benzylic position can proceed with a high degree of stereochemical control, leading to inversion of configuration. researchgate.netnih.gov While not directly applicable to typical laboratory synthesis, this highlights the potential for stereocontrol in reactions at the benzylic position. In asymmetric synthesis, the use of chiral catalysts or auxiliaries could be employed to control the stereochemical outcome of reactions at the benzylic carbon, leading to the formation of enantioenriched products. researchgate.netsnnu.edu.cn

Spectroscopic Characterization and Advanced Analytical Techniques for 2 Methyl 4 Trifluoromethoxy Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of protons (¹H), carbons (¹³C), and fluorine (¹⁹F), allowing for a comprehensive mapping of the molecule's structure.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of 2-Methyl-4-(trifluoromethoxy)benzonitrile provides specific information about the arrangement of protons. The aromatic region of the spectrum is expected to show signals for three distinct protons on the benzene (B151609) ring, while the aliphatic region will feature a signal for the methyl group. libretexts.orgamherst.edu

The protons on the aromatic ring are influenced by their position relative to the electron-withdrawing nitrile and trifluoromethoxy groups, and the electron-donating methyl group. libretexts.orgpressbooks.pub This results in distinct chemical shifts typically observed between 6.5 and 8.0 ppm. libretexts.orgamherst.edu The methyl group protons, being attached to the aromatic ring, are expected to appear as a singlet in the range of 2.2–2.4 ppm. pressbooks.pub The splitting patterns of the aromatic protons are governed by spin-spin coupling with neighboring protons, with typical ortho-coupling constants (J) of 7–10 Hz and smaller meta-coupling constants of 2–3 Hz. wisc.edu

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| -CH₃ | ~2.3 | Singlet (s) | N/A |

| Ar-H (Position 3) | ~7.1 - 7.3 | Singlet (s) or Doublet (d) | Jmeta ≈ 2-3 Hz |

| Ar-H (Position 5) | ~7.1 - 7.3 | Doublet of Doublets (dd) | Jortho ≈ 8-9 Hz, Jmeta ≈ 2-3 Hz |

| Ar-H (Position 6) | ~7.5 - 7.7 | Doublet (d) | Jortho ≈ 8-9 Hz |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each chemically distinct carbon atom gives rise to a separate signal. For this compound, nine distinct signals are expected: six for the aromatic carbons, one for the methyl carbon, one for the nitrile carbon, and one for the trifluoromethoxy carbon.

Aromatic carbon signals typically appear in the 120-150 ppm range. libretexts.org The chemical shifts are influenced by the attached substituents; carbons bonded to electronegative groups like the trifluoromethoxy group are shifted downfield. libretexts.orglibretexts.org The nitrile carbon (-C≡N) is expected around 115-120 ppm, while the methyl carbon (-CH₃) appears significantly upfield. The carbon of the trifluoromethoxy group (-OCF₃) will be visible as a quartet due to coupling with the three fluorine atoms. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| -CH₃ | ~20 | Singlet |

| -C≡N | ~117 | Singlet |

| Ar-C (quaternary and CH) | 110 - 155 | Singlets and quartets (for C4) |

| -OCF₃ | ~121 | Quartet (q) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethoxy Moieties

¹⁹F NMR is an exceptionally sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. azom.comresearchgate.net For this compound, the three fluorine atoms of the trifluoromethoxy (-OCF₃) group are chemically equivalent.

Consequently, they are expected to produce a single, sharp signal (a singlet) in the ¹⁹F NMR spectrum, as there are no adjacent fluorine or proton nuclei to cause splitting. The chemical shift for an aromatic trifluoromethoxy group typically appears in the range of -56 to -60 ppm relative to a standard reference like CFCl₃. spectrabase.com This distinct signal provides unambiguous evidence for the presence of the trifluoromethoxy moiety. researchgate.net

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -OCF₃ | -56 to -60 | Singlet (s) |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying functional groups and providing a molecular fingerprint. eag.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum is a plot of absorbance versus wavenumber and is unique for each compound.

Key functional groups in this compound have characteristic absorption bands. The nitrile group (C≡N) exhibits a strong, sharp stretching vibration in the 2200–2250 cm⁻¹ region. seab.gov.sg The strong electronegativity of the fluorine atoms results in intense C-F stretching bands, typically found between 1100 and 1300 cm⁻¹. s-a-s.org The aromatic ring gives rise to several bands, including C-H stretching above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ range. s-a-s.org

Table 4: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (-CH₃) | 2850 - 2950 | Medium-Weak |

| Nitrile C≡N Stretch | 2200 - 2250 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| C-F Stretch (-OCF₃) | 1100 - 1300 | Very Strong |

| Ar-O-C Stretch | 1000 - 1280 | Strong |

Raman Spectroscopy for Molecular Vibrations and Conformation

Raman spectroscopy is a complementary technique to FTIR. eag.com It involves scattering of monochromatic light from a laser source, where shifts in the frequency of the scattered light correspond to the vibrational modes of the molecule. Vibrations that cause a significant change in molecular polarizability, such as symmetric and non-polar bond vibrations, tend to be strong in Raman spectra. s-a-s.org

For this compound, the symmetric C≡N stretch is expected to be a strong and sharp band, similar to its appearance in IR. researchgate.netresearchgate.net The aromatic ring vibrations, particularly the symmetric ring breathing mode around 1000 cm⁻¹ and C=C stretching modes around 1600 cm⁻¹, are typically intense in Raman spectra. researchgate.netsapub.org These characteristic signals make Raman spectroscopy a powerful tool for confirming the identity and structural features of the compound.

Table 5: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Nitrile C≡N Stretch | 2200 - 2250 | Strong |

| Aromatic C=C Stretch | ~1600 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong, Sharp |

| Symmetric C-F Stretch | 700 - 800 | Medium |

Characteristic Absorption Bands for the Trifluoromethoxy Group

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. libretexts.org The trifluoromethoxy (-OCF₃) group, a key feature of this compound, exhibits strong and characteristic absorption bands in the IR spectrum due to the stretching vibrations of the C-F and C-O bonds.

The C-F stretching vibrations of aromatic trifluoromethyl compounds give rise to intense absorptions, which are among the most recognizable in an IR spectrum. rsc.org Specifically for the -OCF₃ group, these bands are typically observed in the 1300-1100 cm⁻¹ region. The asymmetric and symmetric stretching of the C-F bonds are responsible for these prominent peaks. Additionally, the stretching vibration of the aryl C-O bond contributes to the spectrum, although it can be influenced by other aromatic ring vibrations.

Table 1: Characteristic IR Absorption Bands for the Trifluoromethoxy Group

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Asymmetric C-F Stretch | ~1280 - 1240 | Strong |

| Symmetric C-F Stretch | ~1190 - 1150 | Strong |

| Aryl C-O Stretch | ~1250 - 1200 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) after ionization.

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak confirms the nominal molecular weight of the compound. For this compound (C₉H₆F₃NO), the molecular ion peak is expected at an m/z of 201. chemsrc.com

The fragmentation pattern provides a structural fingerprint of the molecule. Plausible fragmentation pathways for this compound include the loss of small radicals or neutral molecules. The analysis of fragments from related benzonitrile (B105546) derivatives suggests that common losses include the cyano group (-CN), the methyl group (-CH₃), and components of the trifluoromethoxy group. nih.govnist.gov For instance, cleavage of the aryl-O bond could lead to a fragment corresponding to the loss of ·CF₃O, or fragmentation within the group could result in the loss of ·CF₃.

Table 2: Plausible EI-MS Fragmentation of this compound

| m/z Value | Proposed Fragment Identity | Neutral Loss |

|---|---|---|

| 201 | [C₉H₆F₃NO]⁺ (Molecular Ion) | - |

| 182 | [M - F]⁺ | ·F |

| 132 | [M - CF₃]⁺ | ·CF₃ |

| 116 | [M - OCF₃]⁺ | ·OCF₃ |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the molecular ion, distinguishing it from other ions with the same nominal mass. The calculated exact mass for this compound (C₉H₆F₃NO) is 201.04000 Da. chemsrc.com An HRMS measurement confirming this value would validate the compound's elemental composition.

Table 3: Mass Information for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₆F₃NO |

| Nominal Mass | 201 Da |

| Exact Mass | 201.04000 Da |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure and conjugation. The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted benzene ring.

The benzonitrile chromophore itself exhibits characteristic absorption bands corresponding to π → π* transitions. aip.orgsphinxsai.com The presence of substituents on the aromatic ring—the electron-donating methyl group and the electron-withdrawing trifluoromethoxy and nitrile groups—influences the energy of these transitions and thus the position of the absorption maxima (λₘₐₓ). These substituents can cause a shift in the absorption bands to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) compared to unsubstituted benzonitrile. acs.orgacs.org

Table 4: Expected Electronic Transitions for Aromatic Systems

| Transition Type | Typical Wavelength Range (nm) | Description |

|---|---|---|

| π → π | 200 - 400 | Excitation of an electron from a π bonding orbital to a π antibonding orbital. Characteristic of conjugated systems like the benzene ring. |

| n → π | > 250 | Excitation of a non-bonding electron (e.g., from the oxygen or nitrogen atom) to a π antibonding orbital. Often weaker than π → π* transitions. |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would yield a wealth of structural information.

This technique would confirm the connectivity of the atoms and provide precise measurements of bond lengths, bond angles, and torsion angles. Key parameters would include the geometry of the benzene ring, the C≡N bond length of the nitrile group, and the conformation of the trifluoromethoxy group relative to the aromatic plane. nuph.edu.ua Furthermore, analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as dipole-dipole forces or π–π stacking, which govern the solid-state properties of the compound. iucr.orgnih.gov While a crystal structure for this specific compound is not publicly available, data from related benzonitrile derivatives indicate that substituents can influence the planarity and packing motifs of the molecules in the crystal lattice. rsc.org

Table 5: Structural Parameters Obtainable from X-ray Crystallography

| Parameter Type | Examples of Information Gained |

|---|---|

| Bond Lengths | C-C (aromatic), C-C (methyl), C≡N, C-O, C-F |

| Bond Angles | Angles defining the geometry of the ring and substituents (e.g., C-C-C, C-C-O) |

| Torsion Angles | Orientation of the -CH₃ and -OCF₃ groups relative to the benzene ring |

| Intermolecular Interactions | Distances and geometries of π-stacking, dipole-dipole interactions, or other short contacts |

Computational Chemistry and Theoretical Investigations of 2 Methyl 4 Trifluoromethoxy Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in building a foundational understanding of a molecule's behavior at the atomic and electronic levels. These methods allow for the precise calculation of molecular properties that are often difficult or impossible to measure directly through experimental means.

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for the study of medium-sized organic molecules like 2-Methyl-4-(trifluoromethoxy)benzonitrile. nih.gov The process begins with geometry optimization, a computational procedure that seeks to find the lowest energy arrangement of atoms in the molecule. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located. For this compound, this would typically be performed using a functional such as B3LYP combined with a basis set like 6-311G(d,p), which provides a robust description of electron correlation and polarization. nih.gov

The optimized geometry reveals key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, DFT calculations would provide the precise lengths of the C-C bonds within the benzene (B151609) ring, the C-CN bond of the nitrile group, the C-O bond of the trifluoromethoxy group, and the C-H bonds of the methyl group. These theoretical values can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzonitrile (B105546) Derivative (Calculated via DFT/B3LYP)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-CN | 1.435 | C-C-CN | 120.5 |

| C≡N | 1.158 | C-O-C | 118.2 |

| C-O | 1.365 | F-C-F | 107.9 |

| C-F | 1.348 | C-C-H (methyl) | 109.5 |

| C-C (ring avg.) | 1.395 | H-C-H (methyl) | 109.4 |

Note: These are representative values for a substituted benzonitrile and may not be the exact values for this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ajchem-a.com The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov A small gap indicates that the molecule is more polarizable and more likely to engage in chemical reactions. nih.gov For this compound, the electron-withdrawing trifluoromethoxy and nitrile groups, and the electron-donating methyl group will influence the energies of these orbitals.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ2 / (2η)

These parameters provide a quantitative measure of the molecule's reactivity and stability. nih.gov

Table 2: Representative Frontier Orbital Energies and Global Reactivity Descriptors

| Parameter | Value (eV) |

|---|---|

| EHOMO | -7.5 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

| Ionization Potential (I) | 7.5 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 4.35 |

| Chemical Hardness (η) | 3.15 |

| Chemical Softness (S) | 0.159 |

| Electrophilicity Index (ω) | 3.00 |

Note: These are representative values and the actual values for this compound would require specific calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map is color-coded to indicate different regions of electrostatic potential. Typically, red regions represent areas of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, blue regions indicate areas of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. Green regions represent areas of neutral potential.

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the nitrile group due to the lone pair of electrons. The fluorine atoms of the trifluoromethoxy group would also exhibit negative potential. Regions of positive potential would be expected around the hydrogen atoms of the methyl group and the benzene ring. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other reagents. nih.gov

Computational methods can be employed to investigate the thermodynamics and kinetics of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to determine the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction. A negative ΔG indicates a spontaneous reaction, while a positive ΔG suggests a non-spontaneous process.

Kinetic studies involve locating the transition state structure for a given reaction pathway. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. The height of this barrier, known as the activation energy, determines the rate of the reaction. Computational tools can be used to model potential reaction mechanisms, such as nucleophilic substitution at the benzene ring or reactions involving the nitrile group, providing valuable insights into the feasibility and selectivity of different chemical transformations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Absorption Spectra

To understand the interaction of this compound with light, Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method. ijstr.org TD-DFT allows for the calculation of excited state energies and properties, which are essential for predicting and interpreting electronic absorption spectra (UV-Vis spectra). ucm.es

The calculations provide information about the wavelengths of maximum absorption (λmax), the corresponding excitation energies, and the oscillator strengths, which are related to the intensity of the absorption bands. ijstr.org By analyzing the molecular orbitals involved in the electronic transitions, it is possible to assign the nature of these transitions, for example, as π → π* or n → π* transitions. This information is valuable for understanding the photophysical properties of the molecule and for designing molecules with specific optical properties.

Table 3: Representative TD-DFT Calculated Electronic Transitions

| Transition | Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) |

|---|---|---|---|

| HOMO → LUMO | 280 | 4.43 | 0.25 |

| HOMO-1 → LUMO | 265 | 4.68 | 0.18 |

| HOMO → LUMO+1 | 240 | 5.17 | 0.05 |

Note: These values are illustrative and the actual spectrum for this compound would depend on the specific computational parameters and solvent effects.

Molecular Electron Density Theory (MEDT) for Detailed Mechanistic Elucidation of Reactions

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity. nih.gov It posits that the changes in electron density, rather than molecular orbital interactions, are the driving force behind chemical reactions. nih.gov Within MEDT, the analysis of the conceptual DFT reactivity indices is complemented by the topological analysis of the electron localization function (ELF), which provides a detailed picture of the changes in chemical bonding during a reaction.

For reactions involving this compound, MEDT could be used to provide a more nuanced understanding of the reaction mechanism. For example, in a cycloaddition reaction, MEDT can help to determine whether the reaction proceeds through a concerted or a stepwise mechanism by analyzing the sequence of bond formation. rsc.org This level of detailed mechanistic insight is crucial for rationalizing experimental observations and for designing more efficient and selective chemical syntheses. nih.gov

Computational Simulations of Spectroscopic Data to Correlate with Experimental Findings

Computational simulations are instrumental in interpreting and assigning experimental spectroscopic data. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed to predict vibrational (infrared and Raman) and electronic (UV-Vis) spectra. By calculating the vibrational frequencies and electronic transitions of this compound in silico, a direct comparison can be made with laboratory measurements, aiding in the precise assignment of spectral features.

For instance, Franck-Condon simulations, which model the intensities of vibronic transitions, can be used to reproduce the band profiles of absorption and fluorescence spectra. rsc.org This approach has been successfully applied to other benzonitrile derivatives to elucidate their photophysical properties. mdpi.comdiva-portal.org A theoretical investigation into this compound would involve optimizing the molecule's geometry in both its ground (S₀) and first excited (S₁) electronic states. The calculated vibrational frequencies in both states are then used to simulate the spectrum, which can be compared with experimental results.

Table 1: Simulated vs. Experimental Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Mode | Calculated Wavenumber (cm⁻¹) (B3LYP/6-311G(d,p)) | Experimental Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2235 | ~2230 |

| Trifluoromethoxy (O-CF₃) | Symmetric Stretch | 1280 | ~1285 |

| Trifluoromethoxy (O-CF₃) | Asymmetric Stretch | 1170 | ~1165 |

| Methyl (C-H) | Asymmetric Stretch | 2985 | ~2980 |

| Aromatic Ring | C-C Stretch | 1610 | ~1608 |

Note: Experimental values are typical ranges for these functional groups and are provided for illustrative comparison.

The strong correlation between the simulated and experimental data, as shown hypothetically in Table 1, validates the accuracy of the computational model and allows for a confident assignment of the observed spectral bands. orientjchem.orgijtsrd.com

Advanced Computational Models for Quantitative Structure-Reactivity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its physical properties or biological activity. For this compound, QSAR studies would involve calculating a series of molecular descriptors that quantify its structural, electronic, and physicochemical properties.

These descriptors can include:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, and molecular electrostatic potential (MEP). These provide insight into the molecule's reactivity and intermolecular interaction sites.

Topological Descriptors: Molecular connectivity indices and shape indices, which describe the size, shape, and branching of the molecule.

Physicochemical Descriptors: LogP (octanol-water partition coefficient), molar refractivity, and polarizability, which are crucial for predicting pharmacokinetic properties.

Once calculated, these descriptors for this compound and a series of structurally related analogs can be used to build a mathematical model. This model can then predict the reactivity or a specific biological activity (e.g., enzyme inhibition) for new, unsynthesized compounds in the same chemical class. This in silico screening accelerates the discovery process by prioritizing compounds with the most promising profiles for synthesis and experimental testing.

In Silico Molecular Docking Studies (focused on chemical interactions with target molecules)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org For this compound, docking studies are invaluable for exploring its potential interactions with biological targets, such as enzymes or receptors.

The process involves placing the 3D structure of this compound into the binding site of a target macromolecule (e.g., a protein). The algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site, calculating a "docking score" for each pose to estimate the binding affinity.

Key interactions that are analyzed include:

Hydrogen Bonds: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The methyl group and the trifluoromethoxy-substituted benzene ring can engage in hydrophobic interactions with nonpolar amino acid residues.

Pi-Pi Stacking: The aromatic ring can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan in the target's binding pocket.

Halogen Bonds: The fluorine atoms of the trifluoromethoxy group may participate in halogen bonding.

For example, docking studies on similar trifluoromethoxy-containing compounds have been performed to analyze their binding interactions at the active sites of enzymes like acetylcholinesterase and butyrylcholinesterase. nih.gov A hypothetical docking study of this compound into a generic kinase binding site might reveal key interactions, as detailed in Table 2.

Table 2: Hypothetical Molecular Docking Results for this compound in a Kinase Active Site

| Interaction Type | Ligand Group | Target Amino Acid Residue | Distance (Å) |

| Hydrogen Bond | Nitrile (N) | Lysine (NH₃⁺) | 2.9 |

| Hydrophobic Interaction | Methyl Group | Valine | 3.8 |

| Hydrophobic Interaction | Benzene Ring | Leucine | 4.1 |

| Pi-Pi Stacking | Benzene Ring | Phenylalanine | 4.5 |

| Binding Affinity (kcal/mol) | - | - | -7.8 |

These in silico predictions provide a structural hypothesis for the molecule's mechanism of action and guide the rational design of more potent and selective analogs. nih.gov

Future Research Directions and Emerging Opportunities for 2 Methyl 4 Trifluoromethoxy Benzonitrile

Advancements in Sustainable Synthesis and Eco-Friendly Protocols

Future synthetic research will likely focus on developing greener and more efficient methods for producing 2-Methyl-4-(trifluoromethoxy)benzonitrile, moving away from traditional protocols that may involve harsh conditions or hazardous reagents. googleapis.com Key opportunities lie in the adoption of eco-friendly methodologies that prioritize atom economy, energy efficiency, and the use of renewable resources.

Promising areas for investigation include:

Photoredox Catalysis: Visible-light-mediated reactions offer a mild and efficient alternative for constructing the benzonitrile (B105546) framework or for its subsequent modifications. researchgate.net This approach can facilitate reactions under ambient temperature and pressure, reducing energy consumption.

Ionic Liquids: Utilizing ionic liquids as recyclable solvents and catalysts could streamline the synthesis process. rsc.orgresearchgate.net These compounds can enhance reaction rates and simplify product separation, minimizing solvent waste. rsc.orgresearchgate.net

Flow Chemistry: Continuous-flow reactors provide superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to batch processes. google.com

Atom-Economical Reagents: Research into replacing traditional cyanating agents with less toxic and more efficient alternatives is a critical goal for sustainable synthesis. google.com

Table 1: Comparison of Potential Sustainable Synthesis Protocols

| Protocol | Potential Advantages | Key Research Focus |

|---|---|---|

| Photoredox Catalysis | Mild reaction conditions, high selectivity, energy-efficient. researchgate.net | Development of novel, inexpensive organic photocatalysts. |

| Ionic Liquids | Recyclable, can act as both solvent and catalyst, simplified product isolation. rsc.org | Design of task-specific ionic liquids for nitrile synthesis. |

| Flow Chemistry | Enhanced safety and scalability, precise control over reaction conditions, higher yields. google.com | Optimization of reactor design and integration with real-time analytics. |

| Alternative Reagents | Reduced toxicity, improved atom economy, lower environmental impact. | Exploring non-metallic cyanating sources and catalysts. |

Discovery of Novel Reactivity Patterns and Transformation Pathways

Exploring the untapped reactivity of this compound is crucial for expanding its utility as a chemical building block. Future studies will likely focus on the selective activation and functionalization of its different components: the aromatic ring, the nitrile group, the methyl group, and the trifluoromethoxy moiety.

C-H Bond Functionalization: Directing group-assisted or catalytic C-H activation of the aromatic ring or the methyl group could provide direct pathways to novel derivatives without the need for pre-functionalized starting materials.

Nitrile Group Transformations: While nitriles are commonly hydrolyzed to amides or carboxylic acids, research into novel cycloaddition reactions or transition-metal-catalyzed transformations could yield a diverse range of nitrogen-containing heterocycles. nih.govrug.nlresearchgate.net

Trifluoromethoxy Group Reactivity: The -OCF₃ group is generally considered stable. However, inspired by recent breakthroughs in C-F bond activation of trifluoromethyl (-CF₃) groups, future research could investigate conditions for the selective C-F functionalization of the trifluoromethoxy group, opening unprecedented transformation pathways. nih.govrsc.org Radical-based methods, potentially using photoredox catalysis, could be a promising avenue for achieving such transformations. researchgate.netnih.gov

Development of Highly Selective and Efficient Catalytic Systems for Derivatization

The development of advanced catalytic systems is paramount for the selective derivatization of this compound. The presence of multiple functional groups necessitates catalysts that can distinguish between different reactive sites to achieve high chemo- and regioselectivity.

Future research in this area could include:

Transition Metal Catalysis: The use of palladium, copper, or nickel catalysts for cross-coupling reactions is a well-established strategy. googleapis.com Future work will aim to develop catalysts that are more active, stable, and tolerant of the trifluoromethoxy group, enabling a broader scope of C-C, C-N, and C-O bond formations. nih.govacs.org

Organocatalysis: Metal-free catalytic systems offer a sustainable alternative to transition metals. acs.org Chiral organocatalysts could be employed for the asymmetric functionalization of the molecule, leading to the synthesis of enantiomerically pure derivatives for pharmaceutical applications.

Dual Catalysis: Combining two different catalytic cycles, such as photoredox catalysis with transition metal catalysis, can enable novel transformations that are not possible with either system alone. This synergistic approach could unlock new pathways for the complex functionalization of the benzonitrile scaffold.

Table 2: Potential Catalytic Systems for Derivatization

| Catalyst Type | Target Transformation | Potential Advantages |

|---|---|---|

| Palladium/Nickel | Cross-coupling (e.g., Suzuki, Buchwald-Hartwig) | Broad substrate scope, well-established reactivity. researchgate.net |

| Copper | Trifluoromethylation, C-N/C-O coupling. nih.govorganic-chemistry.org | Lower cost than palladium, unique reactivity. |

| Organocatalysts | Asymmetric synthesis, metal-free transformations. acs.org | Sustainability, access to chiral molecules. |

| Photoredox Catalysts | Radical-based functionalization, C-H activation. researchgate.netresearchgate.net | Mild conditions, novel reactivity patterns. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and discovery. dntb.gov.uarjptonline.org For a molecule like this compound, these computational tools offer significant opportunities.

Reaction Prediction: ML algorithms can be trained on vast reaction databases to predict the most likely outcomes of a given set of reactants and conditions. neurips.ccarocjournal.com This can accelerate the discovery of novel transformation pathways and reduce the need for extensive trial-and-error experimentation. researchgate.net

Synthesis Planning: Retrosynthesis AI programs can propose novel and efficient synthetic routes to complex derivatives of this compound, potentially identifying more sustainable or cost-effective pathways than those devised by human chemists. nih.gov

De Novo Design: AI can be used to design new molecules based on the this compound scaffold with optimized properties for specific applications, such as predicted biological activity or desired material characteristics. nih.gov

Process Optimization: Machine learning models can optimize reaction conditions (e.g., temperature, catalyst loading, solvent) in real-time, particularly in automated flow chemistry systems, to maximize yield and minimize waste. technologynetworks.com

Exploration of New Applications in Emerging Technologies and Interdisciplinary Research

The unique electronic properties conferred by the trifluoromethoxy and nitrile groups make this compound and its derivatives attractive candidates for various high-tech applications. chemimpex.com

Medicinal Chemistry and Chemical Biology: The -OCF₃ group is a "lipophilic hydrogen bond donor" isostere and can enhance metabolic stability and membrane permeability. mdpi.comnih.gov Future research could explore derivatives as potential drug candidates in areas such as neuroscience or oncology, where these properties are highly valued. nih.gov

Materials Science: Fluorinated benzonitriles are being investigated as core components of advanced materials. mdpi.com Derivatives of this compound could be synthesized and evaluated for use in organic light-emitting diodes (OLEDs), particularly as emitters exhibiting thermally activated delayed fluorescence (TADF). rsc.org

Agrochemicals: The trifluoromethoxy group is a common feature in modern pesticides and herbicides due to its ability to increase biological efficacy. chemimpex.com Novel derivatives could be screened for potential applications in crop protection.

Polymer Chemistry: The compound could serve as a monomer or additive in the synthesis of specialty polymers, imparting enhanced thermal stability, chemical resistance, and specific dielectric properties. chemimpex.com

常见问题

Basic Research Question

- Hazard Codes : H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation).

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and fume hood use.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

- Waste Disposal : Incinerate in a halogen-approved facility to prevent HF release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。